1-(3-methylphenyl)-1H-imidazole-2-thiol
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Overview
Description
1-(3-Methylphenyl)-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazole derivatives. This compound is characterized by the presence of a thiol group (-SH) attached to the imidazole ring, which is further substituted with a 3-methylphenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(3-methylphenyl)-1H-imidazole-2-thiol is Cytochrome P450 130 . Cytochrome P450 130 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known that the compound interacts with its target, cytochrome p450 130, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with cytochrome p450 130, it is likely that the compound affects pathways related to the metabolism of drugs and other xenobiotics
Result of Action
Given its interaction with Cytochrome P450 130, it is likely that the compound influences the metabolism of drugs and other xenobiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 3-methylbenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-(3-Methylphenyl)-1H-benzimidazole-5-amine: Another imidazole derivative with similar biological activities.
3-Methylmethcathinone: A synthetic cathinone with a similar phenyl group but different pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-1H-imidazole-2-thiol is unique due to its combination of a thiol group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRJIVMFXHPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948211 |
Source
|
Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-35-4 |
Source
|
Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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